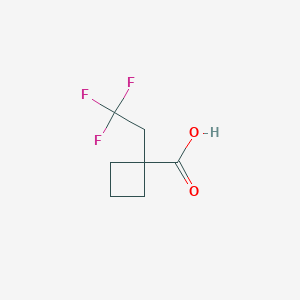
1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H9F3O2 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The molecular structure of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid is represented by the InChI code: 1S/C7H9F3O2/c8-7(9,10)4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12) . This indicates that the molecule consists of a cyclobutane ring with a carboxylic acid (COOH) and a trifluoroethyl (C2H2F3) group attached to it.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid include a molecular weight of 182.14 . Other properties such as melting point, boiling point, and density are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition and Industrial Chemical Production
Carboxylic acids, including structures similar to 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid, have been explored for their roles as biorenewable chemicals. These compounds, when produced fermentatively using engineered microbes like Escherichia coli and Saccharomyces cerevisiae, become inhibitory at concentrations below the desired yield. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains with improved industrial performance, highlighting their importance in biotechnological applications and the production of industrial chemicals (Jarboe, Royce, & Liu, 2013).
Environmental Persistence and Bioaccumulation
The environmental behavior of perfluorinated acids, structurally related to 1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid, raises concerns due to their persistence and detection in wildlife. Studies suggest that while some perfluorinated carboxylates (PFCAs) and sulfonates (PFASs) are bioaccumulative, others with shorter fluorinated carbon chains exhibit lower bioaccumulation potential. This differentiation is critical for assessing environmental risks and regulatory classifications of fluorinated compounds (Conder et al., 2008).
Novel Fluorinated Alternatives
Research into fluorinated alternatives to long-chain PFCAs and perfluoroalkane sulfonic acids (PFSAs) has gained momentum due to environmental concerns. The search for safer, less persistent, and less bioaccumulative fluorinated substances is ongoing. This endeavor involves evaluating the environmental releases, persistence, and human and biota exposure levels of these alternatives, aiming to balance industrial utility with environmental safety (Wang et al., 2013).
Microbial Degradation of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals, which include perfluorinated carboxylic (PFCAs) and sulfonic acids (PFSAs), is a critical area of research. Understanding the biodegradability and degradation pathways of these chemicals in the environment can help in evaluating their fate and effects, potentially leading to more effective management and mitigation strategies for persistent pollutants (Liu & Mejia Avendaño, 2013).
Eigenschaften
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)4-6(5(11)12)2-1-3-6/h1-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIDSIZKSOTJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)cyclobutane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,2,6,6-Tetramethyl-4-{[(2-thienylcarbonyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2745912.png)
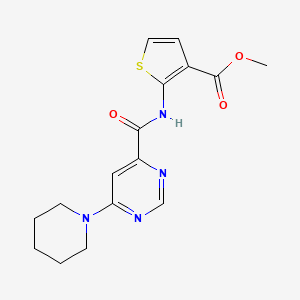

![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2745916.png)
![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)
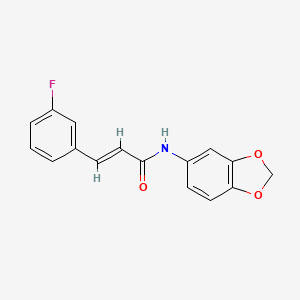
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2745921.png)
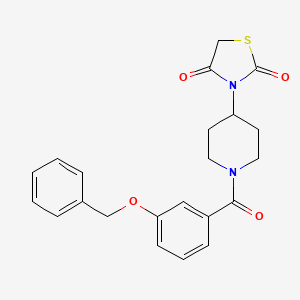
![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)
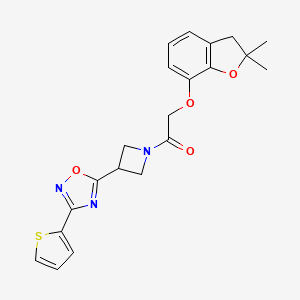
![4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2745926.png)
![(Z)-3-[3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2745928.png)
![4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol](/img/structure/B2745929.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)